2Ccpa sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

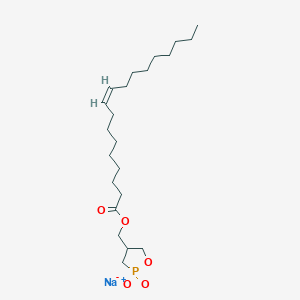

2-Carba-cyclic phosphatidic acid sodium salt is a chemically synthesized analogue of cyclic phosphatidic acid. Cyclic phosphatidic acid is a naturally occurring phospholipid mediator with a unique cyclic phosphate ring structure. 2-Carba-cyclic phosphatidic acid sodium salt was first isolated from the true slime mold Physarum polycephalum in 1992 . This compound has shown promising bioactivity as a therapeutic agent, particularly in the treatment of neuroinflammatory and demyelinating diseases .

Méthodes De Préparation

The preparation of 2-Carba-cyclic phosphatidic acid sodium salt involves the reaction of a specific cyclic phosphonic acid ester with a sodium halide in an organic solvent . This method is efficient and results in a high yield of the compound. The process does not require the use of strong acids or bases, which helps maintain the purity of the final product . Industrial production methods also focus on maintaining high purity and excellent storage stability of the compound .

Analyse Des Réactions Chimiques

2-Carba-cyclic phosphatidic acid sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium halides and organic solvents . The major products formed from these reactions are stable derivatives of the original compound, which retain the bioactive properties of 2-Carba-cyclic phosphatidic acid .

Applications De Recherche Scientifique

2-Carba-cyclic phosphatidic acid sodium salt has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the properties of cyclic phosphatidic acids. In biology and medicine, it has shown potential in treating neuroinflammatory and demyelinating diseases such as multiple sclerosis . It also has antifibrotic effects and can be used to treat fibrotic lesions in systemic sclerosis . Additionally, it has been studied for its potential to suppress neuroinflammation and promote tissue repair in models of traumatic brain injury and neuropsychiatric systemic lupus erythematosus .

Mécanisme D'action

The mechanism of action of 2-Carba-cyclic phosphatidic acid sodium salt involves the inhibition of lysophospholipase D activity of autotaxin, which is an enzyme involved in the production of lysophosphatidic acid . This inhibition leads to a reduction in neuroinflammation and promotes tissue repair. The compound also affects the mitochondrial apoptosis pathway, reducing cell death in oligodendrocytes . Additionally, it regulates blood coagulation and fibrinolysis, which helps prevent inflammation and neuronal loss after brain injury .

Comparaison Avec Des Composés Similaires

2-Carba-cyclic phosphatidic acid sodium salt is similar to other cyclic phosphatidic acid analogues, such as 3-Carba-cyclic phosphatidic acid and 2-Carba-lysophosphatidic acid . 2-Carba-cyclic phosphatidic acid sodium salt is more stable and has shown higher bioactivity in various biological assays . Unlike lysophosphatidic acid, which stimulates cell proliferation and cancer cell invasion, 2-Carba-cyclic phosphatidic acid sodium salt inhibits these activities . This makes it a unique and promising compound for therapeutic applications.

Propriétés

Numéro CAS |

927880-40-8 |

|---|---|

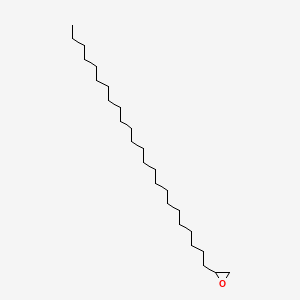

Formule moléculaire |

C22H40NaO5P |

Poids moléculaire |

438.5 g/mol |

Nom IUPAC |

sodium;(2-oxido-2-oxo-1,2λ5-oxaphospholan-4-yl)methyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C22H41O5P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(23)26-18-21-19-27-28(24,25)20-21;/h9-10,21H,2-8,11-20H2,1H3,(H,24,25);/q;+1/p-1/b10-9-; |

Clé InChI |

DNUYQLMNIMYOBI-KVVVOXFISA-M |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1COP(=O)(C1)[O-].[Na+] |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OCC1COP(=O)(C1)[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)

![1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate](/img/structure/B15175731.png)